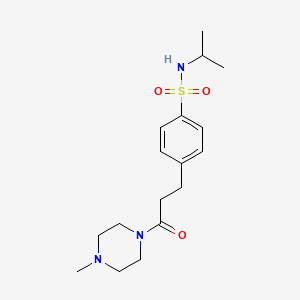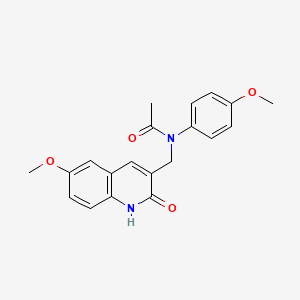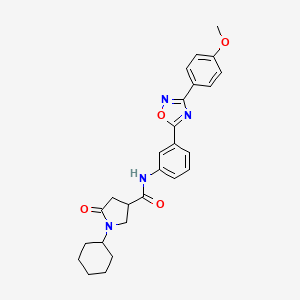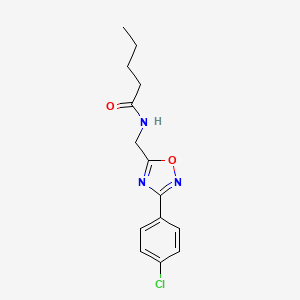
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 3-chlorophenyl group attached to the indoline-5-sulfonamide moiety, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride typically involves the following steps:
N-alkylation of 5-nitroindoles: This step is carried out using sodium hydride in a solvent such as dimethylformamide (DMF) under anhydrous conditions.
Reduction of nitro group: The nitro group is reduced to an amine using common reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Sulfonamide formation: The amine is then reacted with a sulfonyl chloride to form the sulfonamide derivative.
Introduction of 3-chlorophenyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tumor-associated carbonic anhydrase IX and XII, which are involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indoline-5-sulfonamide: Shares the indoline-5-sulfonamide core but lacks the 3-chlorophenyl group.
N-(3-chlorophenyl)indole: Contains the 3-chlorophenyl group but lacks the sulfonamide moiety.
Uniqueness
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is unique due to the presence of both the 3-chlorophenyl group and the indoline-5-sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1152600-88-8 |
|---|---|
Clave InChI |
LDDZFSRWBYIQIF-UHFFFAOYNA-N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide](/img/structure/B7695212.png)


![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B7695234.png)

![N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7695252.png)
![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
![N-ethyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7695263.png)
![N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide (non-preferred name)](/img/structure/B7695275.png)

![2-Methoxy-6-(4-methoxyphenyl)-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B7695297.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7695300.png)
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)
